1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-
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Overview
Description
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an iodine atom at the 3-position of the pyrazole ring adds unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- typically involves the formation of the pyrazolopyridine core followed by iodination. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these kinases, the compound can block downstream signaling pathways, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridin-4-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-4-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Different ring fusion pattern, which can affect its chemical behavior and applications.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2077188-79-3 |
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Molecular Formula |
C6H5IN4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C6H5IN4/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H3,8,9,10,11) |
InChI Key |
CMZSOOIKEIEJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)N |
Origin of Product |
United States |
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